LY518674
CAS No.: 425671-29-0
Cat. No.: VC0534105
Molecular Formula: C23H27N3O4
Molecular Weight: 409.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 425671-29-0 |
---|---|
Molecular Formula | C23H27N3O4 |
Molecular Weight | 409.5 g/mol |
IUPAC Name | 2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid |
Standard InChI | InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29) |
Standard InChI Key | PNHFDVSKDSLUFH-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)CN2C(=O)N=C(N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O |
SMILES | CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O |
Appearance | Solid powder |
Introduction
Mechanism of Action and Pharmacological Profile
PPAR-α activation by LY518674 induces transcriptional regulation of genes involved in fatty acid oxidation, lipoprotein lipase activity, and apolipoprotein synthesis . Unlike fibrates, which exhibit weaker PPAR-α agonism and off-target effects, LY518674’s selectivity enhances triglyceride clearance via upregulation of lipoprotein lipase and suppression of apolipoprotein C-III (apoC-III), an inhibitor of lipolysis . This mechanism reduces very-low-density lipoprotein cholesterol (VLDL-C) by accelerating VLDL apoB-100 fractional catabolic rates (FCR) .
Key Pharmacodynamic Properties
-
PPAR-α Selectivity: 300-fold greater for PPAR-α vs. PPAR-γ .
-
Triglyceride Reduction: 23–38% decrease in VLDL-C and plasma triglycerides in human trials .
-
HDL-C Modulation: Despite increasing apolipoprotein A-I (apoA-I) production by 31%, HDL-C levels remain unchanged due to concurrent increases in apoA-I clearance .
Preclinical Studies and Animal Models
In human apoA-I transgenic mice, LY518674 increased HDL-C and apoA-I levels more effectively than fenofibrate . Dose-response studies in dyslipidemic models revealed a paradoxical loss of efficacy at higher doses, a phenomenon later observed in human trials . Preclinical kinetic studies demonstrated that LY518674 enhances reverse cholesterol transport by upregulating ATP-binding cassette transporter A1 (ABCA1), though this effect was offset by accelerated HDL particle clearance .
Clinical Trials and Human Studies
Phase II Trials in Metabolic Syndrome
A randomized, double-blind, placebo-controlled study (n=28) evaluated LY518674 (100 µg/day) in patients with metabolic syndrome and low HDL-C (<40 mg/dL) . After 8 weeks, treatment resulted in:
-
VLDL-C Reduction: −38% (P=0.002)
-
Triglyceride Reduction: −23% (P=0.002)
-
ApoA-I Production: +31% (P<0.0001), counterbalanced by a 33% increase in apoA-I FCR .
Table 1: Lipid Profile Changes in LY518674-Treated Subjects
Parameter | LY518674 (n=13) | Placebo (n=15) | P Value |
---|---|---|---|
VLDL-C (% change) | −36% | +8% | 0.002 |
Triglycerides (% change) | −30% | +7% | 0.002 |
HDL-C (% change) | −1% | −3% | 0.31 |
LDL-C (% change) | +5% | +8% | 0.99 |
Comparative Trials with Fenofibrate
A multicenter trial (n=309) comparing LY518674 (10–100 µg) to fenofibrate (200 mg) found no significant differences in triglyceride reduction or HDL-C elevation . Notably, LY518674 increased LDL-C more than fenofibrate, raising concerns about its atherogenic potential .
Effects on Lipid Metabolism and Apolipoproteins
LY518674’s dual impact on apolipoprotein production and clearance underscores its complex pharmacology:
-
ApoA-I Dynamics: Increased production rate (+31%) but elevated FCR (+33%) nullified plasma apoA-I changes .
-
ApoA-II Dynamics: Production rose by 71%, outpacing FCR increases (+25%), leading to a net 25% increase in plasma apoA-II .
-
ApoC-III Suppression: Reduced apoC-III levels (−32%, P<0.0001) enhanced VLDL lipolysis .
Table 2: Apolipoprotein Kinetic Parameters
Parameter | LY518674 (% Change) | Placebo (% Change) | P Value |
---|---|---|---|
ApoA-I Production | +31% | +6% | <0.0001 |
ApoA-I FCR | +33% | +2% | 0.002 |
ApoA-II Production | +71% | +9% | <0.0001 |
ApoA-II FCR | +25% | +3% | <0.0001 |
Comparative Analysis with Fibrates
Despite its superior potency, LY518674 failed to outperform fenofibrate in head-to-head trials . Both agents similarly reduced triglycerides (−30% vs. −28%) and raised HDL-C (+5% vs. +6%), but LY518674’s LDL-C increase (+5% vs. −3%) and lack of HDL-C net gain limited its advantage .
Synthesis and Chemical Properties
LY518674 is synthesized via a convergent route featuring a novel acid-mediated triazolone cyclization . Key steps include:
-
Dianion Alkylation: Regioselective functionalization of 4-hydroxyphenylbutyric acid.
-
Urea Installation: Solvent-dependent coupling of protected hydrazine.
-
Triazolone Formation: Sulfonic acid-catalyzed cyclization (yield: 32.5% over 8 steps) .
Chemical Formula: C23H27N3O4
Molecular Weight: 409.48 g/mol
Solubility: 250 mg/mL in DMSO .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume